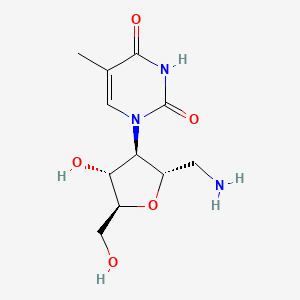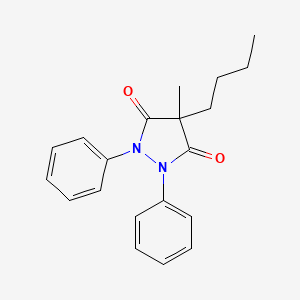![molecular formula C9H7IO2 B13779985 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is an organic compound characterized by the presence of an iodoethenyl group attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole typically involves the iodination of a precursor compound, such as 1,3-benzodioxole, followed by the introduction of the ethenyl group. One common method involves the use of iodine and a suitable base under controlled conditions to achieve the desired iodination. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodoethenyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-[(Z)-2-iodoethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(Z)-2-bromoethenyl]-1,3-benzodioxole
- 5-[(Z)-2-chloroethenyl]-1,3-benzodioxole
- 5-[(Z)-2-fluoroethenyl]-1,3-benzodioxole
Uniqueness
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H7IO2 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
5-[(Z)-2-iodoethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7IO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2/b4-3- |
InChI-Schlüssel |
AACFKGATIHVYBK-ARJAWSKDSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\I |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


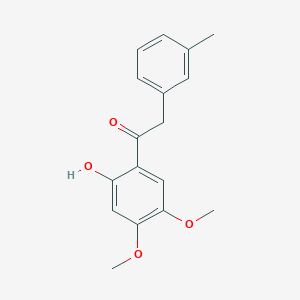

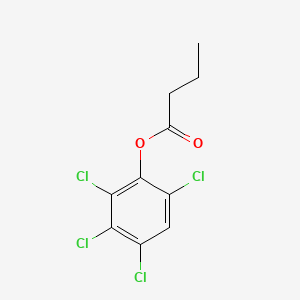
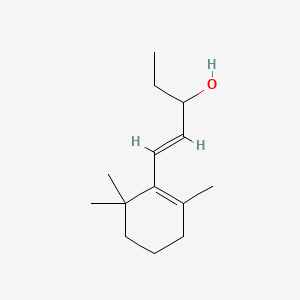

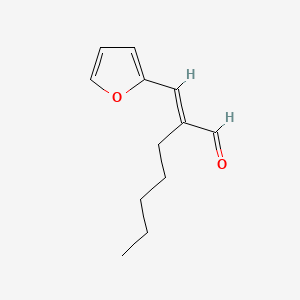
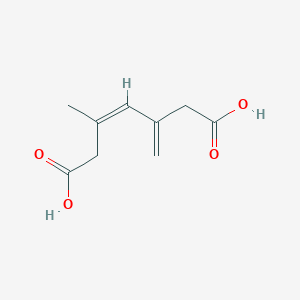
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)

